molecular formula C16H33Cl3Si B1198227 n-Hexadecyltrichlorosilane CAS No. 5894-60-0

n-Hexadecyltrichlorosilane

Cat. No.: B1198227
CAS No.: 5894-60-0
M. Wt: 359.9 g/mol
InChI Key: RYPYGDUZKOPBEL-UHFFFAOYSA-N
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Description

n-Hexadecyltrichlorosilane: is a type of silane compound with the molecular formula C16H33Cl3Si and a molecular weight of 359.9 g/mol. This compound is known for its unique physical and chemical properties, making it valuable in various fields of research and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions: : n-Hexadecyltrichlorosilane can be synthesized through the reaction of hexadecyl alcohol with trichlorosilane under anhydrous conditions. The reaction typically involves the use of a catalyst such as pyridine to facilitate the substitution reaction .

Industrial Production Methods: : In industrial settings, trichloro(hexadecyl)silane is produced by the direct chlorination of hexadecylsilane. This process involves the reaction of hexadecylsilane with chlorine gas at elevated temperatures, followed by purification through distillation .

Chemical Reactions Analysis

Types of Reactions: : n-Hexadecyltrichlorosilane undergoes various chemical reactions, including:

    Hydrolysis: Reacts with water to form hexadecylsilanol and hydrochloric acid.

    Substitution: Reacts with nucleophiles such as alcohols and amines to form corresponding silane derivatives.

Common Reagents and Conditions

    Hydrolysis: Water or moist air.

    Substitution: Alcohols, amines, and other nucleophiles under anhydrous conditions.

Major Products

    Hydrolysis: Hexadecylsilanol and hydrochloric acid.

    Substitution: Hexadecylsilane derivatives.

Scientific Research Applications

Chemistry: : n-Hexadecyltrichlorosilane is used as a surfactant and a capping agent to functionalize the surface atoms of silica nanoparticles . It is also employed in the synthesis of various organosilicon compounds .

Biology and Medicine: : In biological research, trichloro(hexadecyl)silane is used to modify the surface properties of biomaterials, enhancing their biocompatibility and functionality .

Industry: : In industrial applications, trichloro(hexadecyl)silane is used in the production of coatings, adhesives, and sealants. It improves the adhesion and durability of these materials .

Comparison with Similar Compounds

Similar Compounds

    Trichlorosilane: Used in the production of ultrapure silicon for the semiconductor industry.

    Octadecyltrichlorosilane: Similar to trichloro(hexadecyl)silane but with an octadecyl group instead of a hexadecyl group.

    Perfluoroctyltrichlorosilane: Contains a perfluoroctyl group, providing unique properties such as extreme hydrophobicity.

Uniqueness: : n-Hexadecyltrichlorosilane is unique due to its specific chain length (hexadecyl group), which provides a balance between hydrophobicity and flexibility. This makes it particularly useful in applications requiring surface modification and functionalization .

Properties

IUPAC Name

trichloro(hexadecyl)silane
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InChI

InChI=1S/C16H33Cl3Si/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-20(17,18)19/h2-16H2,1H3
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InChI Key

RYPYGDUZKOPBEL-UHFFFAOYSA-N
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Canonical SMILES

CCCCCCCCCCCCCCCC[Si](Cl)(Cl)Cl
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Molecular Formula

C16H33Cl3Si
Record name HEXADECYLTRICHLOROSILANE
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DSSTOX Substance ID

DTXSID10884196
Record name Silane, trichlorohexadecyl-
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Molecular Weight

359.9 g/mol
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Physical Description

Hexadecyltrichlorosilane is a colorless to yellow liquid with a pungent odor. Material will burn though it may require some effort to ignite. It is decomposed by moisture or water to hydrochloric acid with evolution of heat. It is corrosive to metals and tissue., Colorless to yellow liquid; [Hawley] Clear colorless liquid; [MSDSonline]
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Boiling Point

269 °C
Record name Hexadecyltrichlorosilane
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Flash Point

295 °F (146 °C) (Closed cup)
Record name Hexadecyltrichlorosilane
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Density

0.996 at 25 °C/25 °C
Record name Hexadecyltrichlorosilane
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Color/Form

Colorless to yellow liquid

CAS No.

5894-60-0
Record name HEXADECYLTRICHLOROSILANE
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Record name Trichlorohexadecylsilane
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: How does n-Hexadecyltrichlorosilane modify surfaces and what are the implications of this modification?

A1: this compound forms self-assembled monolayers (SAMs) on various substrates, including silicon dioxide (glass), by reacting with surface hydroxyl groups. This reaction creates a hydrophobic layer composed of densely packed hexadecyl chains. [, , ] This hydrophobic modification has significant implications for applications such as:

  • Reduced Friction and Wear: HCTS monolayers exhibit low friction coefficients, making them suitable for anti-stiction coatings in microelectromechanical systems (MEMS) and other applications requiring reduced wear. []
  • Controlled Wetting Behavior: The hydrophobicity imparted by HCTS allows for the control of liquid spreading and droplet formation on surfaces, finding use in microfluidics and self-cleaning materials. []

Q2: How does the chain length of alkylsilane monolayers, including this compound, influence their tribological properties?

A2: Research shows that increasing the chain length in alkylsilane monolayers generally leads to lower friction coefficients and reduced wear. [] This trend is attributed to the enhanced van der Waals interactions between the longer alkyl chains, resulting in a more robust and stable monolayer. This compound, with its 16-carbon chain, provides a balance between good surface coverage and desirable tribological properties.

Q3: Can this compound influence the zeta potential of surfaces?

A3: Yes, this compound treatment significantly affects the zeta potential of surfaces. Studies have shown that coating a glass surface with HCTS renders it more negatively charged in water. [] This change in surface charge is crucial in various applications, including:

    Q4: How does the presence of surfactants like Brij 35 affect the zeta potential of this compound-coated surfaces?

    A4: Interestingly, the zeta potential of HCTS-coated surfaces exhibits a complex relationship with the concentration of non-ionic surfactants like Brij 35. Initially, the zeta potential becomes more negative than in pure water, then plateaus, and eventually becomes less negative as the surfactant concentration surpasses its critical micelle concentration (CMC). [] This behavior is attributed to the interplay between surfactant adsorption on the hydrophobic surface and the formation of micelles in solution, influencing the distribution of ions near the interface.

    Q5: What analytical techniques are commonly employed to characterize this compound and its modified surfaces?

    A5: Various techniques are used to characterize HCTS and its impact on surfaces, including:

    • Contact Angle Measurement: Quantifies the hydrophobicity of HCTS-modified surfaces by measuring the contact angle of a liquid droplet. [, ]
    • Atomic Force Microscopy (AFM): Provides nanoscale imaging and force measurements to study the topography and mechanical properties of HCTS monolayers. [, ]
    • Electrokinetic Measurements: Techniques like streaming potential and electroosmosis are employed to determine the zeta potential of HCTS-coated surfaces, revealing information about surface charge. []

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